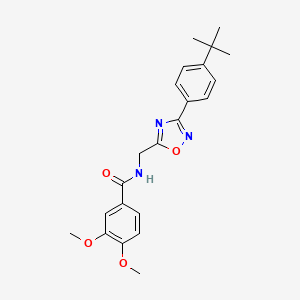
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTM belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. This compound has been shown to interact with the cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments, including its stability, solubility, and potency. This compound has also been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, this compound has some limitations, including its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action. This compound may also have potential applications in the development of new diagnostic tools and imaging agents for various diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using various methods, including the reaction of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3,4-dimethoxybenzylamine in the presence of a catalyst. The chemical structure of this compound has been confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, this compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase and cannabinoid receptors. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2,3)16-9-6-14(7-10-16)20-24-19(29-25-20)13-23-21(26)15-8-11-17(27-4)18(12-15)28-5/h6-12H,13H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKBRKKOVIDRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

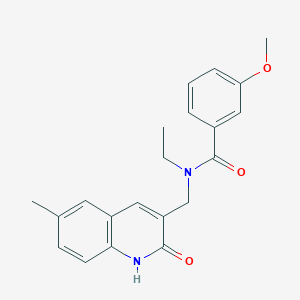
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
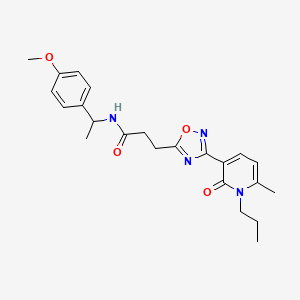
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
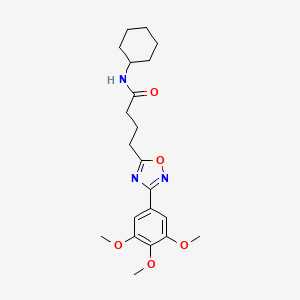

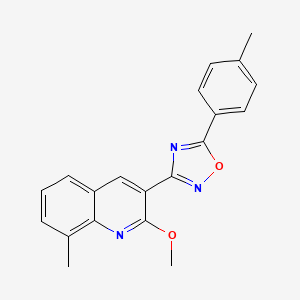




![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)
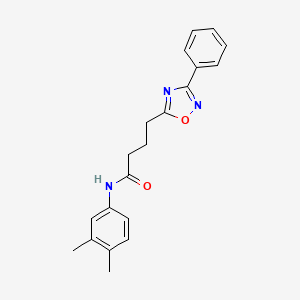
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)